molecular formula C18H42O3Si2 B14589837 Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-62-6

Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14589837
CAS No.: 61210-62-6
M. Wt: 362.7 g/mol
InChI Key: ZTPZYYPSLNDPLY-UHFFFAOYSA-N
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Description

Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C18H42O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilyl groups, making it a versatile reagent in various chemical processes. It is commonly used in the field of materials science and surface chemistry due to its ability to form strong bonds with both organic and inorganic substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. A common method includes the reaction of dibutylsilane with ethylvinylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of Si-H bonds across unsaturated carbon-carbon bonds.

    Oxidation: Formation of silanols or siloxanes.

    Substitution: Replacement of alkoxy groups with other nucleophiles.

Common Reagents and Conditions

    Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, mild conditions.

    Substitution: Nucleophiles like alcohols or amines, ambient temperature.

Major Products Formed

    Hydrosilylation: Alkylsilanes.

    Oxidation: Silanols or siloxanes.

    Substitution: Alkoxysilanes with different substituents.

Scientific Research Applications

Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming stable siloxane bonds. This process enhances the adhesion and stability of the modified surfaces.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
  • Dibutyl(propyl)[2-(triethoxysilyl)ethyl]silane

Uniqueness

Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is unique due to its specific combination of alkyl and alkoxysilyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and stability under varying environmental conditions .

Properties

CAS No.

61210-62-6

Molecular Formula

C18H42O3Si2

Molecular Weight

362.7 g/mol

IUPAC Name

dibutyl-ethyl-(2-triethoxysilylethyl)silane

InChI

InChI=1S/C18H42O3Si2/c1-7-13-15-22(12-6,16-14-8-2)17-18-23(19-9-3,20-10-4)21-11-5/h7-18H2,1-6H3

InChI Key

ZTPZYYPSLNDPLY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CC)(CCCC)CC[Si](OCC)(OCC)OCC

Origin of Product

United States

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